molecular formula C13H15BrClNO3 B4185247 2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

Cat. No.: B4185247
M. Wt: 348.62 g/mol
InChI Key: JGUOXLVKLXTKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine is a synthetic organic compound characterized by the presence of a morpholine ring attached to a propanoyl group, which is further substituted with a 4-bromo-2-chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE typically involves the following steps:

    Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with a suitable propanoyl chloride in the presence of a base such as pyridine or triethylamine to form the propanoyl intermediate.

    Coupling with Morpholine: The propanoyl intermediate is then reacted with morpholine under reflux conditions in an appropriate solvent like dichloromethane or toluene to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to debromination or dechlorination.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Debrominated or dechlorinated analogs.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-Bromo-2-(2-(2-(2,4-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl benzoate

Comparison: 4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs. For example, the presence of the morpholine ring can enhance its solubility and bioavailability, making it a more attractive candidate for drug development.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUOXLVKLXTKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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